7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired pyrrolopyrimidine compound with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its cytotoxic activity against cancer cells.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
7-Deazaadenine: A compound with a similar pyrrolopyrimidine structure, known for its antiviral and anticancer properties.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its binding affinity to specific molecular targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
7-benzyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C14H13N3O/c1-9-16-12-11(7-10-5-3-2-4-6-10)8-15-13(12)14(18)17-9/h2-6,8,15H,7H2,1H3,(H,16,17,18) |
InChI Key |
PDPGNUOKMIKYTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)NC=C2CC3=CC=CC=C3 |
Origin of Product |
United States |
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